

Application Notes and Protocols for Demeton-S-Methyl Analysis in Biological Tissues

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Compound of Interest

Compound Name: Methyl demeton

Cat. No.: B1221346

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Demeton-S-methyl is an organophosphate insecticide and acaricide.[1] Monitoring its residues in biological tissues is crucial for toxicological assessments and forensic investigations. This document provides detailed application notes and protocols for the sample preparation of biological tissues for the analysis of Demeton-S-methyl and its metabolites, such as oxydemeton-methyl and demeton-S-methylsulfon. The methodologies described are based on established analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Methods

The analysis of Demeton-S-methyl in complex biological matrices requires efficient extraction and cleanup procedures to remove interfering substances like fats, proteins, and pigments. Common approaches include:

- Solid-Phase Extraction (SPE): This technique is widely used for the cleanup and concentration of analytes from liquid samples.[2] For Demeton-S-methyl, reverse-phase cartridges such as C18 are effective in retaining the analyte from an aqueous extract, allowing interfering substances to be washed away.[3][4][5]

- Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various matrices, including biological samples.^{[6][7]} It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).^{[6][7]}

Following extraction and cleanup, the samples are typically analyzed by LC-MS/MS or GC-MS/MS for sensitive and selective quantification.^{[8][9]}

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Blood and Tissue Homogenates

This protocol is adapted from methodologies used for the analysis of organophosphate insecticides in biological specimens.^{[3][4][5]}

1. Sample Homogenization:

- Weigh 1-5 g of tissue (e.g., liver, kidney, muscle) and homogenize with a suitable buffer (e.g., phosphate buffer, pH 7.4) at a 1:3 (w/v) ratio.
- For blood samples, use 1-5 mL of whole blood.

2. Protein Precipitation (for high-protein matrices):

- To the homogenate or blood sample, add an equal volume of acetonitrile or acetone.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant.

3. Solid-Phase Extraction (SPE):

- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.

- Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
- Drying: Dry the cartridge under vacuum or a stream of nitrogen for 10-20 minutes to remove residual water.
- Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).

Protocol 2: QuEChERS-based Method for Fatty and Non-Fatty Tissues

This protocol is a modified version of the widely used QuEChERS method, suitable for a broad range of biological tissues.[\[6\]](#)[\[7\]](#)

1. Sample Homogenization and Extraction:

- Weigh 2-10 g of homogenized tissue into a 50 mL centrifuge tube.
- Add 10 mL of water (if the sample is not already aqueous). For dry samples, pre-soaking may be necessary.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1-6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.
- For non-fatty tissues: 150 mg MgSO_4 and 50 mg PSA (primary secondary amine).
- For fatty tissues: 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.

3. Final Preparation:

- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
- The sample is now ready for LC-MS or GC-MS analysis. For GC-MS, a solvent exchange to a more volatile solvent may be necessary.

Data Presentation

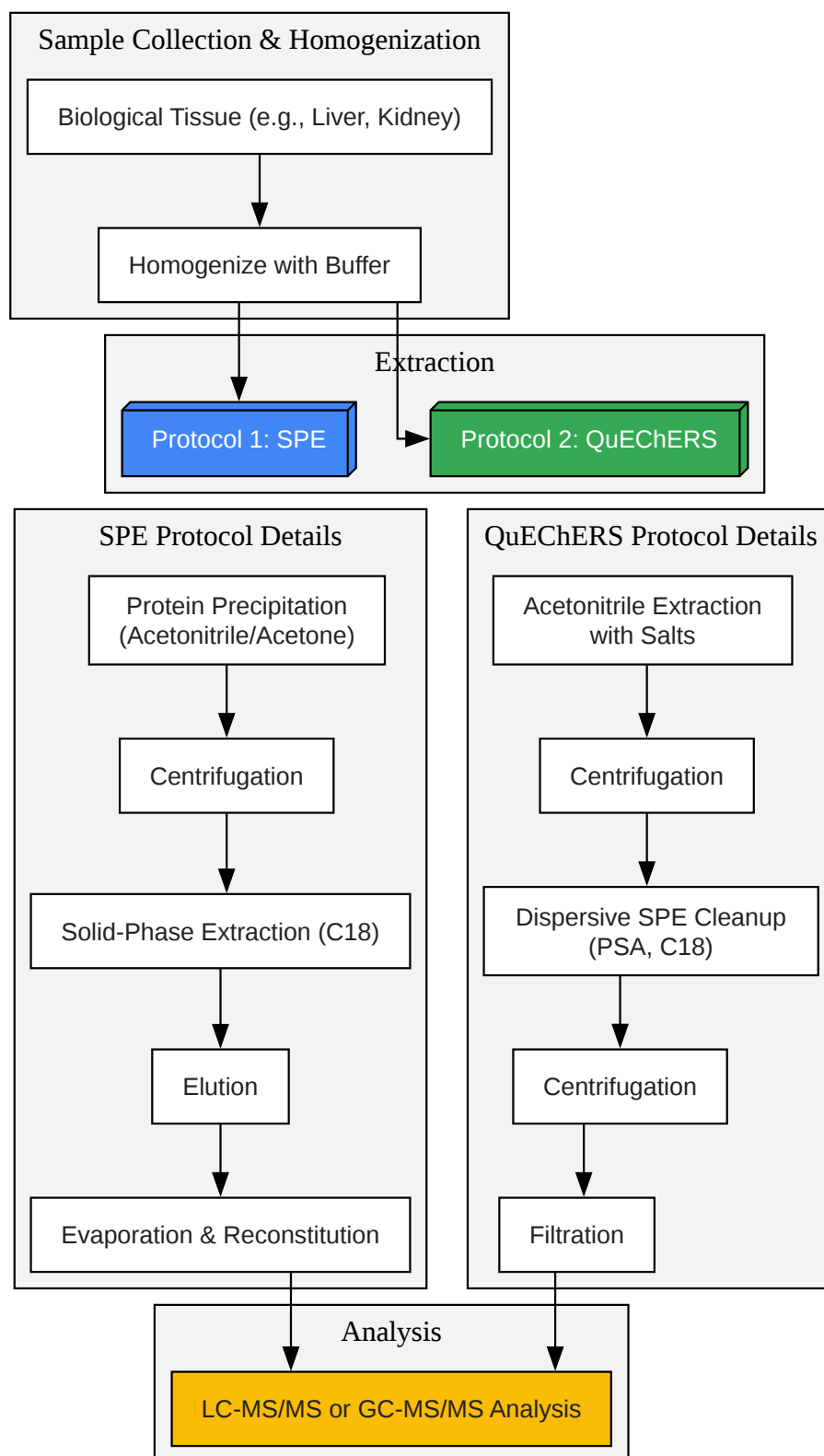
Table 1: Quantitative Data for Demeton-S-methyl and its Metabolites in Biological Matrices

Analyte	Matrix	Method	LOD	LOQ	Recovery (%)	Reference
Oxydemeton-methyl	Blood	SPE-LC-MS	1 ng/g	-	-	[3][4][5]
Demeton-S-methylsulfone	Blood	SPE-LC-MS	2 ng/g	-	-	[3][4][5]
Demeton-S-methyl	Agricultural Products	LC-MS	-	0.01 mg/kg	73.8 - 102.5	[10][11][12]
Oxydemeton-methyl	Agricultural Products	LC-MS	-	-	73.8 - 102.5	[10][11][12]
Demeton-S-methylsulfone	Agricultural Products	LC-MS	-	-	73.8 - 102.5	[10][11][12]

LOD: Limit of Detection, LOQ: Limit of Quantification. Note: Data for specific biological tissues other than blood were not explicitly available in the searched literature but the methods are applicable.

Visualizations

Experimental Workflow for Sample Preparation



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Caption: Workflow for Demeton-S-methyl sample preparation.

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